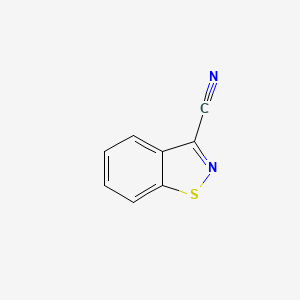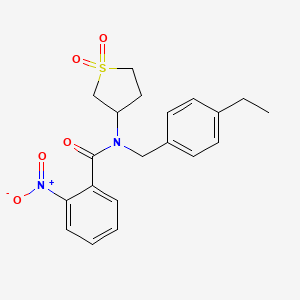
3-(Difluoromethoxy)phenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)phenylisothiocyanate is a chemical compound with the molecular formula C8H5F2NOS and a molecular weight of 201.19 . It falls under the category of heterocyclic organic compounds .
Synthesis Analysis
The synthesis of difluoromethoxylated compounds, including this compound, has been achieved through visible light photoredox catalysis . This method involves the use of trifluoromethyl iodide to form the CF radical upon irradiation with blue LED light . The reaction conditions have been optimized for alkyl or halide substituted as well as more structurally elaborate (hetero)aryl-hydroxylamides .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to an isothiocyanate group and a difluoromethoxy group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 201.19 . More detailed properties were not found in the search results.Scientific Research Applications
Analytical Chemistry Applications
The development and application of analytical methods for determining antioxidant activity highlight the importance of understanding chemical reactions and kinetics. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) are crucial for assessing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to monitor reactions, which could be applicable in studying derivatives of 3-(Difluoromethoxy)phenylisothiocyanate for their antioxidant properties (Munteanu & Apetrei, 2021).
Environmental Science Applications
Microbial degradation of polyfluoroalkyl chemicals, including derivatives similar to this compound, is significant for environmental remediation. The review on microbial degradation pathways, half-lives, and the potential formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) offers insights into environmental biodegradability and monitoring of such compounds (Liu & Avendaño, 2013).
Materials Science Applications
In materials science, fluoroalkylation reactions, including difluoromethylation, in aqueous media have been explored for their potential in introducing fluorinated functionalities into pharmaceuticals, agrochemicals, and functional materials. The review discusses the development of environment-friendly fluoroalkylation reactions, which could be relevant for modifying materials with this compound or related compounds to enhance their properties (Song et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, 4-(Difluoromethoxy)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions may apply to 3-(Difluoromethoxy)phenylisothiocyanate.
Mechanism of Action
Target of Action
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Mode of Action
Isothiocyanates interact with biological molecules through their isothiocyanate group (-N=C=S), which can form covalent bonds with amines and thiols, which are abundant in proteins .
Biochemical Pathways
Isothiocyanates in general have been shown to affect a variety of biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(Difluoromethoxy)phenylisothiocyanate” are not known. Isothiocyanates are generally well absorbed and can be distributed throughout the body. They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Isothiocyanates have been shown to have anti-carcinogenic, anti-inflammatory, and anti-oxidative effects .
properties
IUPAC Name |
1-(difluoromethoxy)-3-isothiocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-2-6(4-7)11-5-13/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUHUSMEEQIPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)





![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)





